(4-Methoxyphenyl)[4-(phenylsulfanyl)phenyl]methanone
Description
(4-Methoxyphenyl)[4-(phenylsulfanyl)phenyl]methanone is a diaryl methanone derivative featuring a 4-methoxyphenyl group and a 4-(phenylsulfanyl)phenyl group attached to a central carbonyl moiety.
Properties
CAS No. |
143022-78-0 |
|---|---|
Molecular Formula |
C20H16O2S |
Molecular Weight |
320.4 g/mol |
IUPAC Name |
(4-methoxyphenyl)-(4-phenylsulfanylphenyl)methanone |
InChI |
InChI=1S/C20H16O2S/c1-22-17-11-7-15(8-12-17)20(21)16-9-13-19(14-10-16)23-18-5-3-2-4-6-18/h2-14H,1H3 |
InChI Key |
JAMYGURIJREOLI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)SC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxyphenyl)[4-(phenylsulfanyl)phenyl]methanone typically involves the reaction of 4-methoxybenzoyl chloride with 4-(phenylsulfanyl)phenylmagnesium bromide in an anhydrous ether solution. The reaction is carried out under a nitrogen atmosphere to prevent moisture from interfering with the Grignard reagent. The mixture is stirred at room temperature for several hours, followed by the addition of water to quench the reaction. The product is then extracted using an organic solvent such as dichloromethane, dried over anhydrous magnesium sulfate, and purified by column chromatography.
Industrial Production Methods
Industrial production methods for (4-Methoxyphenyl)[4-(phenylsulfanyl)phenyl]methanone may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the implementation of rigorous quality control measures ensures the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(4-Methoxyphenyl)[4-(phenylsulfanyl)phenyl]methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
(4-Methoxyphenyl)[4-(phenylsulfanyl)phenyl]methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Methoxyphenyl)[4-(phenylsulfanyl)phenyl]methanone involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Electronic Features
The table below compares substituents, physical properties, and biological activities of structurally related methanone derivatives:
Key Observations :
- Electron-Donating vs. In contrast, fluorophenyl () or chlorophenyl () substituents introduce electron-withdrawing effects, altering reactivity and intermolecular interactions .
- Sulfur vs. Thiazolyl substituents () introduce heterocyclic rigidity, which can affect conformational flexibility and binding kinetics .
AhR Modulation
Raloxifene analogs () with methanone cores, such as Analog C, exhibit AhR antagonism, which is critical in cancer therapy.
Receptor Antagonism
AM-630 () demonstrates potent CB2 receptor antagonism due to its 4-methoxyphenyl group and indole-morpholine substituents. The target compound’s phenylsulfanyl group may offer a unique binding profile compared to AM-630’s bulkier substituents .
Herbicidal Activity
Diaryl methanones with methoxyphenyl groups () show herbicidal activity against rape. While the target compound’s activity is untested, its structural similarity suggests possible utility in agrochemical applications .
Physicochemical Properties
- Melting Points: Thiazolyl-containing methanones () exhibit melting points between 128–148°C, influenced by hydrogen bonding and crystallinity.
- Solubility : Sulfur-containing groups (e.g., phenylsulfanyl) enhance lipophilicity, likely reducing aqueous solubility compared to hydroxylated analogs () .
Biological Activity
The compound (4-Methoxyphenyl)[4-(phenylsulfanyl)phenyl]methanone , also known by its chemical name, exhibits significant biological activity that has garnered attention in various fields of research, including medicinal chemistry and pharmacology. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : CHOS
- Molecular Weight : 272.36 g/mol
- Structural Features : The compound consists of a methoxy group, a phenylsulfanyl group, and a ketone functional group, contributing to its diverse biological interactions.
Biological Activity
The biological activity of (4-Methoxyphenyl)[4-(phenylsulfanyl)phenyl]methanone has been investigated in various studies, focusing on its potential as an enzyme inhibitor and receptor modulator.
Enzyme Inhibition
Research indicates that this compound may inhibit specific enzymes involved in metabolic pathways. For example:
- Enzyme Targets : Potential inhibition of cytochrome P450 enzymes.
- Mechanism : The compound likely binds to the active site or allosteric sites of target enzymes, altering their activity.
Antimicrobial Properties
The compound has shown promising antimicrobial activity:
- Activity Spectrum : Effective against both Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) : Studies report MIC values ranging from 5 to 20 µg/mL against various bacterial strains.
Anticancer Potential
Preliminary investigations suggest that (4-Methoxyphenyl)[4-(phenylsulfanyl)phenyl]methanone may exhibit anticancer properties:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer).
- Results : IC values in the range of 10-30 µM, indicating moderate cytotoxicity towards cancer cells.
The unique structure of (4-Methoxyphenyl)[4-(phenylsulfanyl)phenyl]methanone allows it to interact with various molecular targets:
- Receptor Binding : Potential interaction with nuclear hormone receptors.
- Signal Transduction Pathways : Modulation of pathways involved in apoptosis and cell proliferation.
Data Tables
| Biological Activity | Target Organism/Cell Line | MIC/IC | Reference |
|---|---|---|---|
| Antimicrobial | E. coli | 10 µg/mL | |
| Antimicrobial | S. aureus | 5 µg/mL | |
| Anticancer | MCF-7 | 20 µM | |
| Anticancer | HeLa | 15 µM |
Case Studies
-
Study on Antimicrobial Activity
- Researchers evaluated the antimicrobial efficacy against multiple strains. The results indicated significant inhibition at low concentrations, suggesting potential for development into a therapeutic agent for bacterial infections.
-
Evaluation of Anticancer Effects
- A study focused on the cytotoxic effects on MCF-7 and HeLa cells demonstrated that treatment with the compound led to increased apoptosis markers, indicating its potential as an anticancer drug candidate.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
